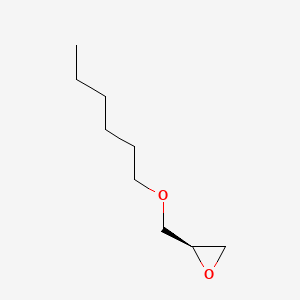

Hexyl glycidyl ether, (R)-

Vue d'ensemble

Description

Hexyl glycidyl ether, also known as 2-[(hexyloxy)methyl]oxirane, is a clear colorless liquid . It belongs to the class of chemical compounds known as alkyl ethers that are based on glycols . It has a molecular formula of C9H18O2 and a molecular weight of 158.24 .

Molecular Structure Analysis

The molecular structure of Hexyl glycidyl ether consists of a three-membered cyclic ether (epoxide) group attached to a hexyl chain . The exact stereochemistry (R or S configuration) would depend on the specific synthesis method and starting materials used.Chemical Reactions Analysis

Ethers, including Hexyl glycidyl ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .Physical And Chemical Properties Analysis

Hexyl glycidyl ether is a clear colorless liquid . It is insoluble in water . The flash point data for this chemical are not available, but it is probably combustible .Applications De Recherche Scientifique

Polymer Chemistry : The monomer 1-ethoxyethyl glycidyl ether, derived from glycidyl (Gly), is used in polymer chemistry to produce linear polyglycidyl and polymers with complicated architectures, including block, graft, and hyperbranched copolymers (Zhang & Wang, 2015).

Synthesis of Hexoses : The synthesis of 4-deoxy-l-hexoses utilizes (R)-benzyl glycidyl ether as a starting point, showing its application in carbohydrate chemistry (Caputo et al., 2004).

Carbon Dioxide Addition : The addition of carbon dioxide to allyl glycidyl ether was studied, indicating potential applications in green chemistry and carbon capture (Park et al., 2006).

Biocatalysis in Drug Synthesis : A study on Ylehd, an epoxide hydrolase from Yarrowia lipolytica, for the resolution of benzyl glycidyl ether, reveals its potential as a biocatalyst in the synthesis of anti-cancer and anti-obesity drugs (Bendigiri et al., 2018).

Copolymer Synthesis : A switch from anionic to bifunctional H-bonding catalyzed ring-opening polymerizations was used to create polyether–polyester diblock copolymers, demonstrating the versatility of glycidyl ethers in polymer synthesis (Liu et al., 2018).

Industrial Applications : Alkyl glycidyl ether is highlighted as a key material in industrial applications, particularly in the synthesis of surfactants and pharmaceuticals containing glyceryl ether skeletons (Urata & Takaishi, 1994).

Ionic Polymerization : The anionic polymerization of phenyl glycidyl ether in miniemulsion indicates its use in generating α,ω-dihydroxylated polyether chains, relevant in materials science (Maitre et al., 2000).

Optically Active Compounds : The synthesis of (R)- and (S)-atenolol from chiral epichlorohydrin, using glycidyl ether as an intermediate, shows its role in producing optically active pharmaceuticals (Kitaori et al., 1997).

Thermoresponsive Copolymers : The synthesis of poly(ethyl glycidyl ether)-block-poly(ethylene oxide) for its thermoresponsive behavior in water suggests applications in smart materials and drug delivery systems (Ogura et al., 2007).

Safety And Hazards

Hexyl glycidyl ether is a peroxidizable compound, meaning it can form unstable peroxides when exposed to oxygen . It is recommended to store this material in a refrigerator . Protective clothing and a respirator equipped with an organic vapor/acid gas cartridge are recommended when handling this chemical . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with absorbent paper .

Propriétés

IUPAC Name |

(2R)-2-(hexoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEGUDKOYOIOOP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl glycidyl ether, (R)- | |

CAS RN |

121906-43-2 | |

| Record name | Hexyl glycidyl ether, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYL GLYCIDYL ETHER, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84R49QT87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,exo-(9CI)](/img/no-structure.png)

![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)